![molecular formula C27H26BrN5O4S B2468381 3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 887214-30-4](/img/structure/B2468381.png)
3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C27H26BrN5O4S and its molecular weight is 596.5. The purity is usually 95%.
BenchChem offers high-quality 3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Antihistaminic Agents : Novel triazoloquinazolinone derivatives have been synthesized and evaluated for their antihistaminic activity. For instance, compounds within this class have shown significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as H1-antihistaminic agents with minimal sedative effects compared to standard drugs like chlorpheniramine maleate (Alagarsamy et al., 2008).
Anticancer Activity : Research has also focused on the synthesis of triazoloquinazoline derivatives for their potential anticancer activities. Some compounds have shown significant cytotoxic effects against human cancer cell lines, indicating their promise as novel anticancer agents (Reddy et al., 2015).
Antimicrobial and Nematicidal Properties : Another area of application is the development of triazoloquinazoline derivatives as antimicrobial and nematicidal agents. Certain derivatives have displayed significant activity against bacterial and fungal strains, as well as nematodes, highlighting their potential as broad-spectrum antimicrobial agents (Reddy et al., 2016).
Tubulin Polymerization Inhibitors : Some triazoloquinazolinone-based compounds have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. This suggests their use as vascular disrupting agents in cancer therapy, targeting the tumor's blood supply (Driowya et al., 2016).
Chemical Properties and Synthesis Routes
Synthetic Approaches : Various synthetic routes have been developed to create triazoloquinazoline derivatives. These methods often involve cyclization reactions and the use of different electrophiles and nucleophiles to introduce various substituents, aiming to explore the structure-activity relationships of these compounds (Pokhodylo et al., 2019).
Characterization : Detailed characterization of these compounds, including their elemental analysis, IR, 1H NMR, and mass spectral data, is crucial for confirming their structures and understanding their chemical properties. This foundational work supports further pharmacological investigations and the potential medicinal applications of these compounds (Panwar et al., 2011).
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26BrN5O4S/c1-3-36-23-14-9-18(17-24(23)37-4-2)15-16-29-25-21-7-5-6-8-22(21)33-26(30-25)27(31-32-33)38(34,35)20-12-10-19(28)11-13-20/h5-14,17H,3-4,15-16H2,1-2H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJBTNVLPZZMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26BrN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

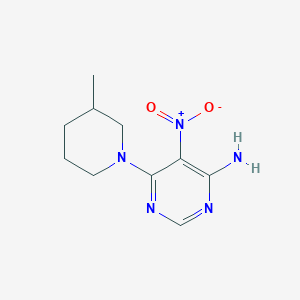
![2,4,7,8-Tetramethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2468303.png)
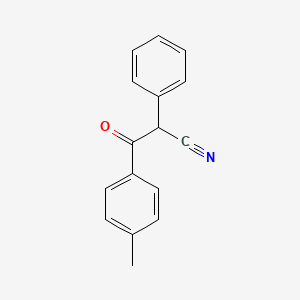

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-tosylquinolin-4-amine](/img/structure/B2468306.png)

![4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2468310.png)
![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide](/img/structure/B2468311.png)
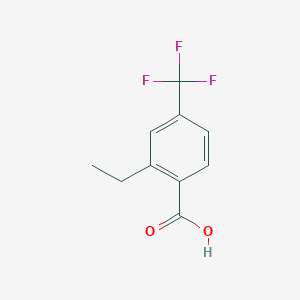
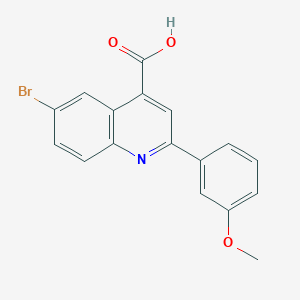

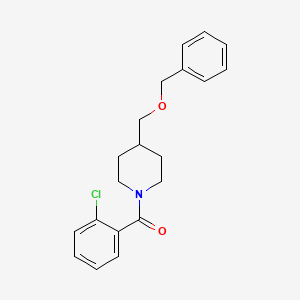
![4-({[(2-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2468320.png)
![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2468321.png)